N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 865614-57-9
VCID: VC11880761
InChI: InChI=1S/C30H28N2O5S/c1-21-11-17-25(18-12-21)38(34,35)32(22-13-15-24(36-2)16-14-22)19-23(33)20-37-31-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,33H,19-20H2,1-2H3
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC
Molecular Formula: C30H28N2O5S
Molecular Weight: 528.6 g/mol

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide

CAS No.: 865614-57-9

Cat. No.: VC11880761

Molecular Formula: C30H28N2O5S

Molecular Weight: 528.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-(4-methoxyphenyl)-4-methylbenzene-1-sulfonamide - 865614-57-9

Specification

CAS No. 865614-57-9
Molecular Formula C30H28N2O5S
Molecular Weight 528.6 g/mol
IUPAC Name N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C30H28N2O5S/c1-21-11-17-25(18-12-21)38(34,35)32(22-13-15-24(36-2)16-14-22)19-23(33)20-37-31-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,23,33H,19-20H2,1-2H3
Standard InChI Key MKAWFTGWTGWLRG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s IUPAC name, N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, reflects its intricate structure. Key components include:

  • Sulfonamide group: A benzenesulfonamide unit substituted with a methyl group at the para position, contributing to electron-withdrawing effects and metabolic stability.

  • Fluorenylideneaminooxy motif: A fluoren-9-ylidene group conjugated to an aminooxy linkage, enhancing π-π stacking interactions and molecular rigidity.

  • Hydroxypropyl-methoxyphenyl side chain: A 2-hydroxypropyl bridge connecting the sulfonamide nitrogen to a 4-methoxyphenyl group, introducing hydrophilicity and hydrogen-bonding potential.

The SMILES string CC1=CC=C(C=C1)S(=O)(=O)N(CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=C(C=C5)OC codifies this arrangement, highlighting the spatial connectivity of aromatic rings and functional groups.

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of this compound typically proceeds through sequential nucleophilic substitutions and condensation reactions:

  • Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with a primary amine yields the sulfonamide core.

  • Fluorenylidene Conjugation: Introducing the fluorenylideneaminooxy group via Schiff base formation between 9-fluorenone and hydroxylamine derivatives.

  • Side Chain Incorporation: Coupling the intermediate with 4-methoxyphenylpropylamine under Mitsunobu conditions to install the hydroxypropyl-methoxyphenyl moiety.

A comparative analysis with structurally analogous compounds, such as (2R)-3-[(9H-fluoren-9-ylideneamino)oxy]-2-methyl-N-(methylsulfonyl)propanamide , reveals shared intermediates like fluorenylideneaminooxy precursors, underscoring the versatility of this functional group in organic synthesis.

Physicochemical Properties

Molecular and Thermal Metrics

PropertyValue
Molecular FormulaC₃₀H₂₈N₂O₅S
Molecular Weight528.6 g/mol
Exact Mass528.1719 Da
LogP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors2 (hydroxy and sulfonamide)
Hydrogen Bond Acceptors7 (oxygen and nitrogen atoms)

Data derived from PubChem and VulcanChem entries indicate moderate lipophilicity (LogP ≈ 4.2), suggesting balanced membrane permeability and aqueous solubility . The compound’s melting point and thermal stability remain uncharacterized in public datasets.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: ¹H and ¹³C NMR would resolve aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxy/methoxy signals (δ 3.7–5.0 ppm).

  • Mass Spectrometry: High-resolution ESI-MS would confirm the molecular ion peak at m/z 529.1793 [M+H]⁺.

Applications in Drug Development

Lead Compound Optimization

Structural modifications—such as replacing the methoxy group with halogens or altering the fluorenylidene substituents—could enhance potency or reduce off-target effects.

Combination Therapies

Synergy with β-lactam antibiotics or efflux pump inhibitors merits investigation to combat multidrug-resistant bacteria.

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